ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups
Properties
Molecular Formula |
C17H16BrN3O3S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
ethyl 2-[[2-(6-bromoindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16BrN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-7-6-11-4-5-12(18)8-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22) |
InChI Key |
DZLXHGJEKRHYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the bromination of indole to form 6-bromo-1H-indole. This can be achieved using bromine in acetic acid under controlled conditions.
Acetylation: The 6-bromo-1H-indole is then acetylated using acetic anhydride to form 6-bromo-1H-indol-1-yl acetate.
Thiazole Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine.
Coupling Reaction: Finally, the indole and thiazole derivatives are coupled together using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the ester and amide functionalities. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The bromine atom on the indole ring can participate in nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves several key steps:
- Formation of the Indole Derivative : Bromination of indole using bromine in acetic acid to produce 6-bromo-1H-indole.
- Acetylation : Acetylation of the brominated indole with acetic anhydride to yield 6-bromo-1H-indol-1-yl acetate.
- Thiazole Formation : Reacting 4-methyl-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine.
- Coupling Reaction : Coupling the indole and thiazole derivatives using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.
- Anti-inflammatory Properties : Preliminary findings suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This could position it as a candidate for anti-inflammatory drug development.
- Anticancer Potential : Research into similar compounds has revealed cytotoxic effects against cancer cell lines. The indole moiety is particularly significant as many anticancer drugs are derived from indole-based structures.
Biological Research
The compound's structure allows it to interact with specific biological targets:
-
The indole ring can bind to various receptors and enzymes, modulating their activity.
- Its mechanism of action involves influencing cellular processes through these interactions.
Industrial Applications
In industrial settings, this compound can be utilized for developing new materials with specific properties. Its unique chemical structure allows for creating polymers and other materials with desirable characteristics.
Case Studies and Research Findings
Several studies have provided insights into the biological activities associated with this compound:
- Antimicrobial Efficacy : As noted earlier, derivatives containing brominated indoles have shown enhanced potency against resistant bacterial strains .
- Inflammation Inhibition : Compounds similar to this one effectively inhibited COX enzymes with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Cytotoxicity Against Cancer Cells : Investigations into indole-based compounds revealed significant cytotoxic effects on various cancer cell lines, emphasizing the role of the indole structure in enhancing apoptotic pathways .
Mechanism of Action
The mechanism of action of ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiazole ring can also interact with biological molecules, contributing to the compound’s overall effect. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Contains a chlorine atom instead of bromine, which can alter its chemical properties and biological activity.
Uniqueness
This compound is unique due to the presence of the bromine atom on the indole ring. This halogenation can significantly impact its chemical reactivity and biological interactions, making it a valuable compound for research and development.
Biological Activity
Ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is an intriguing compound that has garnered attention in pharmacological research due to its potential bioactivity. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
Molecular Formula: C17H16BrN3O3S
Molecular Weight: 422.3 g/mol
IUPAC Name: ethyl 2-[[2-(6-bromoindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Canonical SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)C
The compound features a complex structure that includes an indole moiety, a thiazole ring, and an ester functional group. These components are known for their interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The indole ring is known to bind to numerous biological targets, potentially modulating their activity. Meanwhile, the thiazole ring may also contribute to the compound's overall efficacy by interacting with different biological molecules.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
- Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects. Preliminary findings suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
- Anticancer Potential: Some studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the indole moiety is particularly significant as many anticancer drugs are derived from indole-based structures .
Comparative Studies
Comparative analysis with similar compounds provides insight into the unique properties of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-{[(1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Lacks bromine atom | Reduced reactivity and potential bioactivity |
| Mthis compound | Methyl ester instead of ethyl | Altered solubility and reactivity |
| Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Chlorine atom substitution | Different chemical properties and biological effects |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy: A study published in Frontiers in Pharmacology demonstrated that derivatives of thiazoles exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific derivative containing the brominated indole showed enhanced potency compared to non-brominated analogs .
- Inflammation Inhibition: Research indicated that compounds similar to this compound effectively inhibited COX enzymes with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Cytotoxicity Against Cancer Cells: A recent investigation into indole-based compounds revealed significant cytotoxic effects on various cancer cell lines. The study emphasized the role of the indole structure in enhancing apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
